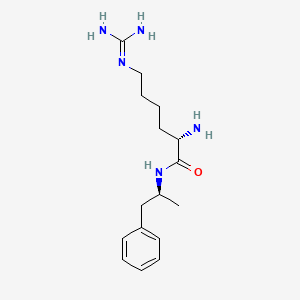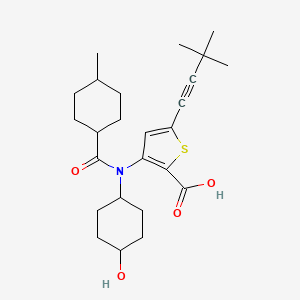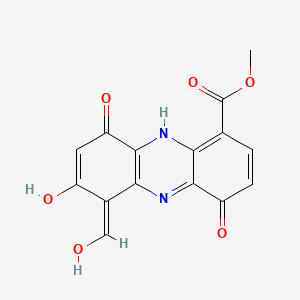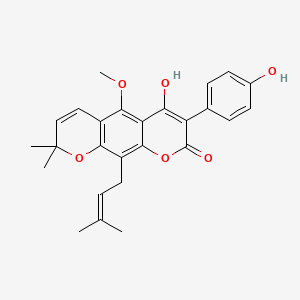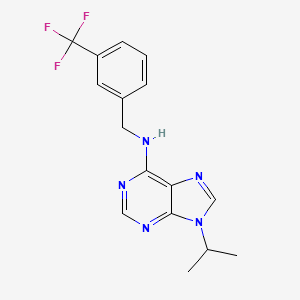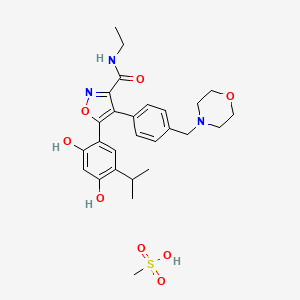
Luminespib mesylate anhydrous
Descripción general
Descripción
Luminespib mesylate anhydrous has antineoplastic activity.
Aplicaciones Científicas De Investigación
Luminespib in Cancer Therapy
Non-Small Cell Lung Cancer (NSCLC) Treatment : Luminespib, combined with pemetrexed, has been tested for safety and tolerability in patients with metastatic non-squamous NSCLC. This combination demonstrated clinical activity, but tolerability was limited due to ocular toxicity (Noor et al., 2019).
Heat-Activated Nanomedicine Formulation : A study on luminespib's reformulation using thermosensitive liposomes aimed to improve tumor delivery efficiency and limit side effects. The research found synergistic activity of luminespib with standard cancer drugs, highlighting its potential in lung cancer treatment (Epp-Ducharme et al., 2021).
Nanoformulation for Cancer Therapy : Luminespib has been encapsulated in bovine serum albumin nanoparticles for controlled delivery in pancreatic and breast cancer therapy, offering a novel approach for luminespib-based treatments (Rochani et al., 2020).
Activity Against EGFR Exon 20 Insertions in NSCLC : A phase II trial indicated that luminespib may be an active therapy for advanced NSCLC patients with EGFR exon 20 insertions. The study noted common luminespib-related toxicities, emphasizing the need for further study of Hsp90 inhibitors (Piotrowska et al., 2018).
Drug Delivery and Other Applications
Mitochondrial Targeting for Drug Delivery : Research on luminespib's delivery and release in mitochondria using cleavable linkers demonstrates its potential in the development of therapeutics and chemical probes (Lei & Kelley, 2017).
Impact on Vascular Smooth Muscle Cells : A study investigating AUY922, a heat shock protein 90 inhibitor, showed its effects on inhibiting the migration and proliferation of vascular smooth muscle cells, suggesting potential applications in treating atherosclerosis and restenosis (Kim et al., 2020).
Propiedades
Número CAS |
1051919-21-1 |
|---|---|
Nombre del producto |
Luminespib mesylate anhydrous |
Fórmula molecular |
C27H35N3O8S |
Peso molecular |
561.65 |
Nombre IUPAC |
3-Isoxazolecarboxamide, 5-(2,4-dihydroxy-5-(1-methylethyl)phenyl)-N-ethyl-4-(4-(4-morpholinylmethyl)phenyl)-, methanesulfonate (1:1) |
InChI |
InChI=1S/C26H31N3O5.CH4O3S/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4) |
Clave InChI |
ZMAQNODASNQSRR-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Luminespib mesylate anhydrous |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


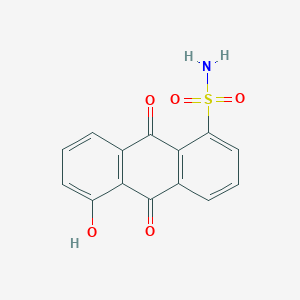
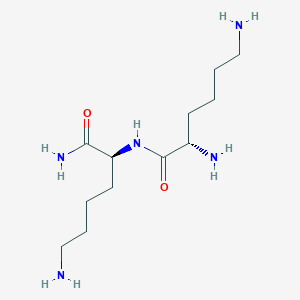
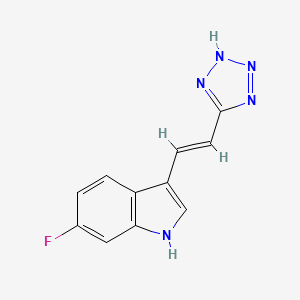
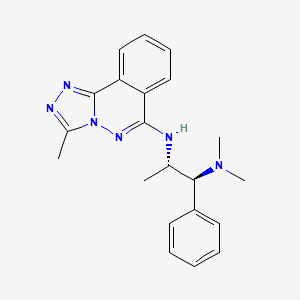
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
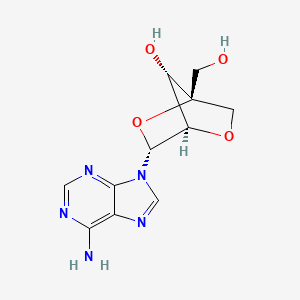
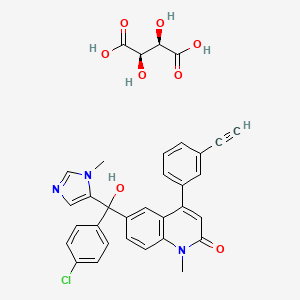
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
